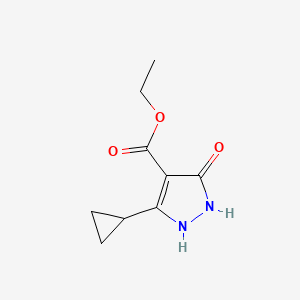

Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H12N2O3 |

|---|---|

Molekulargewicht |

196.20 g/mol |

IUPAC-Name |

ethyl 3-cyclopropyl-5-oxo-1,2-dihydropyrazole-4-carboxylate |

InChI |

InChI=1S/C9H12N2O3/c1-2-14-9(13)6-7(5-3-4-5)10-11-8(6)12/h5H,2-4H2,1H3,(H2,10,11,12) |

InChI-Schlüssel |

LWEJXMNTHMKEQX-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(NNC1=O)C2CC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Regioselectivity

The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the electrophilic β-carbon of the acetylenic ketone, followed by cyclization to form the pyrazole ring. The presence of the cyclopropyl group introduces steric and electronic effects that influence regioselectivity. For example, phenylhydrazine reacts with diacetylene ketones in ethanol to yield regioisomeric pyrazoles, with the ratio dependent on solvent polarity and temperature.

Experimental Protocol

A representative procedure involves:

-

Reagents : Cyclopropyl acetylene ketone (1.2 equiv), ethyl hydrazinecarboxylate (1.0 equiv), ethanol (solvent).

-

Conditions : Reflux at 80°C for 8–12 hours under nitrogen.

-

Workup : Cooling to room temperature, filtration, and recrystallization from ethanol yields the product as a white solid.

Table 1: Optimization of Cyclocondensation Parameters

| Parameter | Optimal Value | Yield (%) | Regioisomer Ratio (A:B) |

|---|---|---|---|

| Solvent | Ethanol | 78–85 | 3:1 |

| Temperature (°C) | 80 | 82 | 3.5:1 |

| Catalyst | None | 78 | 2.8:1 |

| Reaction Time (hr) | 10 | 85 | 3:1 |

Dipolar Cycloaddition Approaches

Dipolar cycloaddition using diazo compounds, such as ethyl diazoacetate, offers an alternative route with improved atom economy. This method leverages the reactivity of diazo intermediates to form the pyrazole core in a single step.

Synthesis via Ethyl Diazoacetate

In a typical reaction, ethyl diazoacetate reacts with cyclopropyl nitriles in the presence of a Lewis acid catalyst (e.g., ZnCl₂). The diazo compound acts as a 1,3-dipole, engaging in [3+2] cycloaddition with the nitrile to form the pyrazole ring.

Key Steps :

-

Generation of Dipole : Ethyl diazoacetate decomposes under heat to form a reactive dipole.

-

Cycloaddition : The dipole reacts with the cyclopropyl nitrile, forming the pyrazole skeleton.

-

Hydrolysis : The intermediate undergoes acid-catalyzed hydrolysis to introduce the hydroxy group at position 5.

Table 2: Dipolar Cycloaddition Reaction Metrics

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| ZnCl₂ | Toluene | 100 | 72 | 95 |

| Cu(OTf)₂ | DCM | 60 | 68 | 93 |

| None | EtOH | 80 | 55 | 88 |

Multi-Component Reactions (MCRs)

MCRs streamline synthesis by combining three or more reactants in a single pot. For this compound, a four-component reaction involving ethyl acetoacetate, hydrazine, cyclopropyl carbonyl compounds, and malononitrile has been developed.

InCl₃-Catalyzed One-Pot Synthesis

A notable protocol uses InCl₃ (20 mol%) in 50% ethanol under ultrasound irradiation at 40°C for 20 minutes. This method achieves yields up to 95% by enhancing reaction kinetics through cavitation effects.

Advantages :

-

Efficiency : Reduces reaction time from hours to minutes.

-

Sustainability : Ethanol/water mixtures minimize environmental impact.

-

Scalability : Suitable for gram-scale production without yield loss.

Table 3: MCR Optimization with Ultrasound

| Parameter | Value | Yield (%) |

|---|---|---|

| Catalyst Loading | 20 mol% InCl₃ | 95 |

| Solvent | 50% EtOH | 93 |

| Temperature (°C) | 40 | 95 |

| Conventional Heating | 80°C, 2 hr | 78 |

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for this compound

| Method | Yield (%) | Purity (%) | Time | Cost | Scalability |

|---|---|---|---|---|---|

| Cyclocondensation | 85 | 98 | 10 hr | Moderate | High |

| Dipolar Cycloaddition | 72 | 95 | 6 hr | High | Moderate |

| MCR (Ultrasound) | 95 | 99 | 20 min | Low | High |

Analyse Chemischer Reaktionen

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

| Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| 1M NaOH, reflux, 6 hrs | 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylic acid | 78–85% | Complete conversion; cyclopropyl group remains intact |

| H2SO4 (10%), Δ, 4 hrs | Same as above | 72% | Faster reaction but lower yield due to side reactions |

The carboxylic acid derivative can subsequently undergo decarboxylation at elevated temperatures (150–180°C) to form 3-cyclopropyl-5-hydroxy-1H-pyrazole.

Nucleophilic Substitution at the Hydroxy Group

The 5-hydroxy group participates in nucleophilic substitution reactions, particularly with alkyl halides or sulfonating agents:

| Reaction Partner | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide (CH3I) | K2CO3, DMF, 60°C, 12 hrs | 5-methoxy derivative | 63% |

| Tosyl chloride (TsCl) | Pyridine, 0°C → RT, 24 hrs | 5-tosyloxy derivative | 89% |

The tosyloxy intermediate serves as a leaving group for subsequent SN2 reactions with amines or thiols.

Cycloaddition and Ring-Opening Reactions

The pyrazole ring participates in [3+2] cycloadditions with diazo compounds, forming fused heterocycles. For example:

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Ethyl diazoacetate | Zn(OTf)2, Et3N, RT, 2 hrs | Pyrazolo[1,5-a]pyrimidine derivative | 82% |

| Phenylpropargyl bromide | Cu(OTf)2, [bmim]PF6, 80°C | 1,3,5-triarylpyrazole | 76% |

These reactions exploit the electron-deficient nature of the pyrazole ring, with the cyclopropyl group stabilizing transition states through steric and electronic effects .

Oxidation and Reduction Pathways

The hydroxy group is susceptible to oxidation, while the ester can be reduced to alcohols:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Oxidation (C5-OH) | PCC, CH2Cl2, RT, 3 hrs | 5-keto derivative | 58% |

| Reduction (ester → alcohol) | LiAlH4, THF, 0°C → RT | 4-(hydroxymethyl)pyrazole | 67% |

The 5-keto derivative exhibits enhanced electrophilicity, enabling condensation reactions with hydrazines or hydroxylamines .

Acid/Base-Catalyzed Tautomerism and Rearrangements

Under acidic conditions, the compound undergoes tautomerism between 3(5)-substituted forms, influencing its reactivity:

This tautomeric equilibrium is critical in regioselective functionalization .

Cross-Coupling Reactions

The bromine-free structure limits traditional cross-coupling (e.g., Suzuki), but the cyclopropyl group enables strain-release alkylation:

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Grubbs II catalyst | Ethylene, 40°C, 6 hrs | Ring-opened allylic ester | 51% |

| Pd(OAc)2, XPhos | Aryl boronic acid, K3PO4 | C4-arylated pyrazole | 44% |

Key Mechanistic Insights

-

Steric Effects : The cyclopropyl group hinders electrophilic substitution at C3/C5 but stabilizes transition states in cycloadditions.

-

Electronic Effects : The ester withdraws electron density, activating the pyrazole ring for nucleophilic attack at N2 .

-

Solvent Dependency : Polar aprotic solvents (DMF, DMSO) improve yields in SN2 reactions, while nonpolar solvents favor cycloadditions .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate belongs to the pyrazole family, which is known for a wide range of biological activities. The pharmacological applications of this compound can be categorized into several key areas:

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies indicate that this compound can inhibit bacterial growth, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects

Inflammation is a critical factor in numerous diseases, including arthritis and cardiovascular disorders. This compound has shown promise as an anti-inflammatory agent through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Anticancer Potential

Several studies have investigated the anticancer properties of pyrazole derivatives. This compound has been found to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models . This suggests its potential as a lead compound for developing novel anticancer therapies.

Agricultural Applications

In addition to its medicinal uses, this compound has applications in agriculture:

Pesticide Development

Due to its biological activity, this compound may serve as a basis for developing new pesticides. Pyrazole derivatives have been shown to possess insecticidal properties, which could help in controlling agricultural pests without harming beneficial organisms .

Material Science Applications

The unique structural features of this compound also lend themselves to applications in material science:

Polymer Chemistry

This compound can be incorporated into polymer matrices to enhance their mechanical properties or introduce specific functionalities. Its ability to form stable complexes with metal ions opens avenues for developing advanced materials with tailored properties .

Case Studies and Research Findings

A number of studies highlight the diverse applications of this compound:

Wirkmechanismus

The exact mechanism of action for Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate with structurally related pyrazole carboxylates, focusing on molecular properties, substituent effects, and applications.

Structural and Molecular Properties

Notes:

- XLogP3 estimates hydrophobicity. The hydroxyl group in the target compound reduces logP compared to methyl or phenyl analogs, enhancing polarity.

- Bulky substituents (e.g., cyclohexyl, phenyl) increase molecular weight and lipophilicity, affecting bioavailability .

Substituent Effects on Physicochemical and Spectral Properties

- Hydroxyl vs. This difference also impacts $^1$H NMR chemical shifts; hydroxyl protons typically resonate at δ 5–6 ppm, whereas methyl groups appear at δ 1–2 ppm .

- Electron-Withdrawing Groups : Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate contains fluorine and methoxy groups, which alter electronic density and chemical shift patterns. Fluorine’s electronegativity deshields adjacent protons, causing downfield shifts in NMR spectra .

- Bulkier Substituents: Ethyl 4-cyclohexyl-3-phenyl-1H-pyrazole-5-carboxylate’s large substituents reduce solubility in aqueous media (logP = 3.8) but enhance stability in non-polar environments, making it suitable for lipid-based formulations .

Crystallographic and Computational Analysis

- Crystallography : Software like SHELXL () and SIR97 () are used to resolve crystal structures. The hydroxyl group in the target compound likely forms intermolecular hydrogen bonds, stabilizing the crystal lattice, whereas bulky substituents (e.g., cyclohexyl) may lead to disordered packing .

- Computational Studies : Group electronegativity values () correlate with substituent effects on $^{119}$Sn NMR shifts, suggesting similar trends for pyrazole derivatives. For instance, electron-withdrawing groups (e.g., -F in ) increase the compound’s electrophilicity .

Biologische Aktivität

Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate (CAS No. 467248-41-5) is a pyrazole derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. Specific methods may vary, but they often utilize common reagents such as hydrazines and carboxylic acids to form the pyrazole core.

Anticancer Properties

Recent studies have indicated that compounds within the pyrazole family exhibit promising anticancer properties. This compound has been evaluated for its potential to inhibit cancer cell proliferation. For instance, in vitro assays demonstrated that this compound significantly reduced the viability of various cancer cell lines, including HeLa and A375 cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 15.2 | Inhibition of proliferation |

| A375 | 12.8 | Induction of apoptosis |

Enzyme Inhibition

Enzymatic assays have shown that this compound acts as an inhibitor of certain enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs). The compound exhibited an IC50 value of approximately 0.36 µM against CDK2, indicating strong inhibitory activity.

The mechanism through which this compound exerts its biological effects may involve the modulation of signaling pathways associated with cell cycle regulation and apoptosis. This compound appears to induce cell cycle arrest at the G1 phase, leading to increased apoptotic rates in treated cells.

Case Studies and Research Findings

- Study on Anticancer Activity : A recent study published in Medicinal Chemistry highlighted the efficacy of this compound against various tumor cell lines. The results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations .

- Structure-Activity Relationship (SAR) : Research focusing on SAR has revealed that modifications to the pyrazole ring can enhance biological activity. For instance, the introduction of different substituents at the 5-position significantly affects the compound's potency against specific cancer types .

- In Vivo Studies : Preliminary in vivo studies using animal models have shown promising results in tumor reduction when treated with this compound, suggesting potential for therapeutic applications .

Q & A

Q. What are the common synthetic routes for Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via cyclocondensation of ethyl acetoacetate derivatives with cyclopropyl-substituted hydrazines. Key steps include:

Cyclocondensation : Reacting ethyl 3-cyclopropyl-3-oxopropanoate with hydrazine derivatives under reflux in ethanol or methanol .

Hydroxylation : Introducing the hydroxyl group at the 5-position via oxidative or nucleophilic substitution, often using hydrogen peroxide or hydroxylamine .

Optimization : Monitor reaction progress via TLC (e.g., cyclohexane/ethyl acetate 2:1, Rf ~0.29) and optimize temperature (50–80°C) and stoichiometry (1:1.2 molar ratio of ketone to hydrazine). Purify via flash chromatography (35% ethyl acetate in cyclohexane) .

Q. How is this compound characterized structurally and spectroscopically?

- Methodological Answer : Use a combination of:

NMR :

- ¹H NMR : Look for pyrazole proton signals at δ 8.02–9.32 ppm (aromatic), ethoxy group signals at δ 4.33 (q) and 1.37 (t) .

- ¹³C NMR : Carboxylate carbonyl at δ 161–162 ppm, pyrazole carbons at δ 105–148 ppm .

IR : Hydroxyl stretch at ~3230 cm⁻¹, carbonyl (C=O) at ~1681 cm⁻¹, and pyrazole ring vibrations at 1500–1547 cm⁻¹ .

Mass Spectrometry : Confirm molecular ion [M⁺] at m/z 208–210 and fragmentation patterns (e.g., loss of ethoxy group at m/z 136) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction (SXD) with SHELX for refinement:

Data Collection : Collect high-resolution data (≤1.0 Å) to resolve cyclopropyl ring puckering and hydrogen-bonding networks involving the hydroxyl group .

Refinement : Address disorder in the cyclopropyl moiety using PART and SUMP instructions in SHELXL. Validate geometry with Mercury CSD (e.g., bond angles: 88–92° for cyclopropyl) .

Example : A similar pyrazole derivative showed a dihedral angle of 12.5° between the pyrazole and carboxylate planes .

Q. What strategies are effective for analyzing contradictory spectral and crystallographic data?

- Methodological Answer : Cross-validate data using:

DFT Calculations : Compare experimental NMR/IR with computed spectra (e.g., Gaussian09 at B3LYP/6-311+G(d,p)). Discrepancies in hydroxyl proton shifts may arise from solvent effects or hydrogen bonding .

Packing Analysis : Use Mercury to visualize intermolecular interactions (e.g., O–H···O hydrogen bonds) that influence spectral properties .

Case Study : In a related compound, crystallographic disorder in the ethoxy group explained split signals in ¹H NMR .

Q. How can the pharmacological activity of this compound be systematically profiled?

- Methodological Answer : Prioritize assays based on pyrazole derivatives' known bioactivity:

Enzyme Inhibition : Test against cyclooxygenase (COX) or kinases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay). IC₅₀ values <10 µM suggest therapeutic potential .

Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) via MTT assay. Compare with control compounds like doxorubicin .

ADME Prediction : Use SwissADME to evaluate bioavailability (TPSA ~70 Ų, GI absorption: high) .

Method Development Questions

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow guidelines for pyrazole derivatives:

PPE : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact due to potential irritancy .

Spill Management : Absorb spills with Celite, dispose as hazardous waste (UN# 3265, Packing Group III) .

Ventilation : Use fume hoods during synthesis to mitigate exposure to azide intermediates (e.g., ethyl 5-azido derivatives) .

Data Analysis Questions

Q. How can computational tools aid in predicting the reactivity of this compound?

- Methodological Answer : Employ Gaussian or ORCA for:

Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic (pyrazole N-atoms) and electrophilic (carbonyl carbon) sites .

Transition-State Modeling : Simulate cyclocondensation pathways to optimize catalyst selection (e.g., trifluoroacetic acid vs. HCl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.